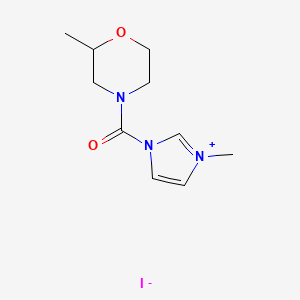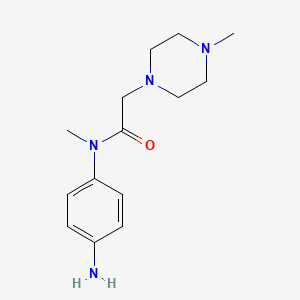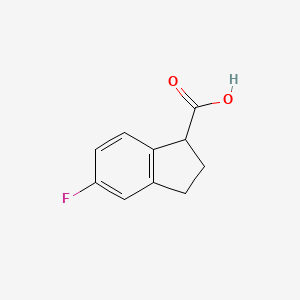
5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
説明
Synthesis Analysis
The synthesis of related fluorinated compounds is explored in the provided papers. For instance, the synthesis of a 5-fluorouracil derivative is described, which involves characterizing the structure through various spectroscopic methods and X-ray crystallography . Although this does not directly pertain to the synthesis of 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, the methodologies used for characterizing the synthesized compounds could be applicable.
Molecular Structure Analysis
The molecular structure of a 5-fluorouracil derivative is detailed, including crystallographic data such as space group, unit cell dimensions, and the number of molecules in the unit cell . This information is crucial for understanding the three-dimensional arrangement of atoms within the compound, which can affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is highlighted in the papers. For example, the peculiar behavior of 3-fluorodihydropyridine-substituted carboxylic acids with various electrophiles is discussed, indicating that fluorine can influence the outcome of electrophilic reactions . This suggests that the presence of a fluorine atom in 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid could similarly affect its reactivity.
Physical and Chemical Properties Analysis
The biopersistence potential of a fluorotelomer carboxylic acid metabolite is analyzed, providing insights into the compound's stability and elimination from biological systems . Additionally, the interaction of 5-fluoroorotic acid with transition metals is studied, revealing different coordination modes and the influence of the fluorine atom on the compound's coordination chemistry . These findings can be extrapolated to understand the physical and chemical properties of 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, particularly its potential interactions with metal ions and its stability in biological systems.
科学的研究の応用
1. Synthesis of Indole Derivatives
- Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
2. Indane-1,3-Dione Derivatives
- Application Summary: Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Methods of Application: Different chemical reactions enable access to this scaffold but also to the most common derivatives of indane-1,3-dione .
- Results or Outcomes: The different applications in which indane-1,3-dione-based structures have been used are also presented, evidencing the versatility of this structure .
3. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application: The synthesis of a variety of indole derivatives has been explored .
- Results or Outcomes: The synthesized indole derivatives have shown various biological activities .
4. Therapeutic Potential of Imidazole Containing Compounds
- Application Summary: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- Methods of Application: The synthesis of 1, 3-diazole derivatives has been explored .
- Results or Outcomes: The synthesized 1, 3-diazole derivatives have shown various biological activities .
特性
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUVBHSQWRRJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621204 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |
CAS RN |
628732-48-9 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

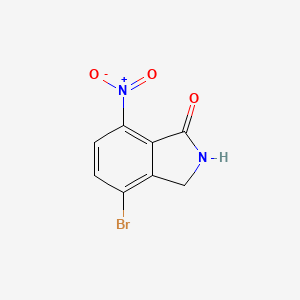
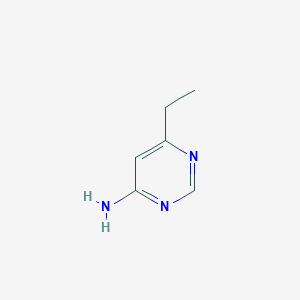
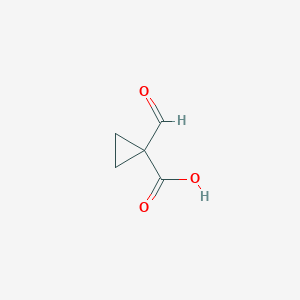

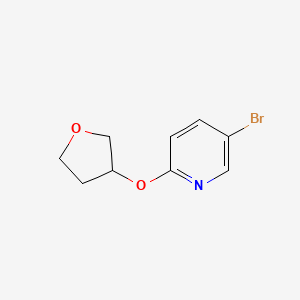
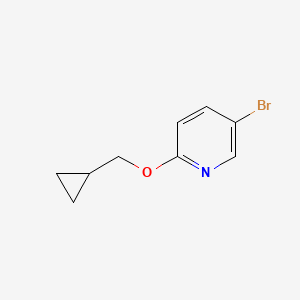
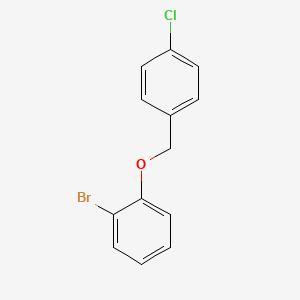
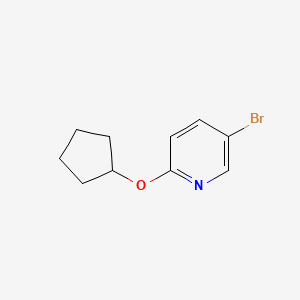
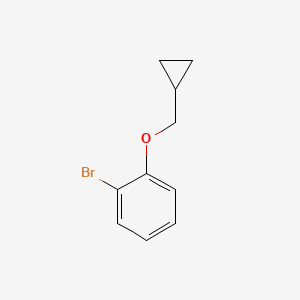
![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)


